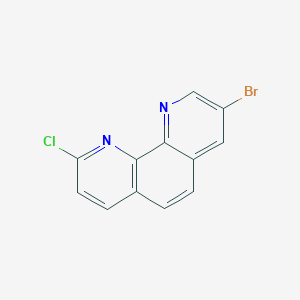![molecular formula C10H10O2 B14238632 Spiro[4.5]deca-2,7-diene-1,6-dione CAS No. 405141-41-5](/img/structure/B14238632.png)
Spiro[4.5]deca-2,7-diene-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[4.5]deca-2,7-diene-1,6-dione: is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Spiro[4.5]deca-2,7-diene-1,6-dione can be synthesized starting from diethyl malonate. The synthesis involves a two-step reduction process using sodium borohydride (NaBH4) and cerium chloride (CeCl3), which yields cis/trans-diols. These diols can be further transformed into diacetates .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reduction processes. Optimization of reaction conditions and purification steps are crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Spiro[4.5]deca-2,7-diene-1,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Substitution: Palladium-catalyzed allylic substitutions are common, where the relative stereochemistry is retained.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and cerium chloride (CeCl3) are frequently used.
Substitution: Palladium (Pd) catalysts are employed for allylic substitutions.
Major Products:
Oxidation: The major products are typically ketones or carboxylic acids.
Reduction: The primary products are cis/trans-diols.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
Chemistry: Spiro[4.5]deca-2,7-diene-1,6-dione is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures .
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Spiro[4.5]deca-2,7-diene-1,6-dione involves its interaction with molecular targets through its spirocyclic structure. The compound can undergo ring-expanding rearrangements, which are thermodynamically and kinetically favored. These rearrangements involve a 1,2-shift of either carbon or oxygen atoms .
Comparaison Avec Des Composés Similaires
Spiro[5.5]undeca-2,8-diene-1,7-dione: Similar in structure but with an additional carbon ring.
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another spirocyclic compound with tert-butyl groups.
Uniqueness: Spiro[4.5]deca-2,7-diene-1,6-dione is unique due to its specific ring structure and the ability to undergo various chemical reactions while maintaining its stability. Its applications in different fields further highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
405141-41-5 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
spiro[4.5]deca-2,8-diene-4,10-dione |
InChI |
InChI=1S/C10H10O2/c11-8-4-1-2-6-10(8)7-3-5-9(10)12/h1,3-5H,2,6-7H2 |
Clé InChI |
RRFNMQVTUFNUBO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC=CC2=O)C(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


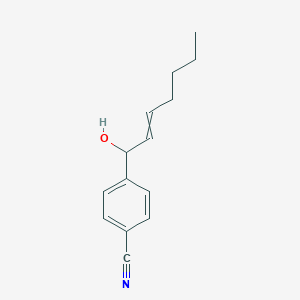
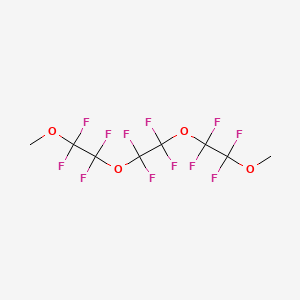
![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)
![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
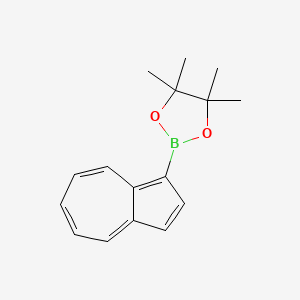
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)
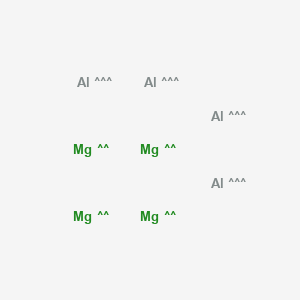
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)
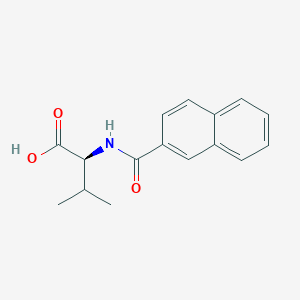
methanone](/img/structure/B14238617.png)
